![molecular formula C13H11ClFN B1390111 4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride CAS No. 1185236-01-4](/img/structure/B1390111.png)
4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride
Overview
Description
Scientific Research Applications
Application 1: Thiolation of Alkenes
- Summary of Application : Pyridine hydrochloride is used as a catalyst in the thiolation of alkenes, which is a process used to synthesize allylic and vinyl sulfides .
- Methods of Application : This process involves a pyridinium chloride-catalyzed tandem thiolation–elimination of alkenes . The protocol offers easy access to both allylic and 1,1-diarylvinyl sulfides under mild conditions .
- Results or Outcomes : The process yields good to excellent results and has excellent functional group tolerance .
Application 2: Synthesis, Reactivity, and Applications of Pyridinium Salts
- Summary of Application : Pyridinium salts, which include compounds like “4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride”, are used in a wide range of research topics . They are found in many natural products and bioactive pharmaceuticals .
- Methods of Application : This review highlights the synthetic routes, reactivity, and importance of pyridinium salts .
- Results or Outcomes : Pyridinium salts have been used as ionic liquids, ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, and in materials science and biological issues related to gene delivery .
Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . For example, they have been used as ionic liquids, ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as in materials science and biological issues related to gene delivery .
-
- Summary of Application : “4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride” is a biochemical used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results or Outcomes : The specific results or outcomes of its use in proteomics research are not provided in the source .
-
- Summary of Application : Pyridinium salts, including “4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride”, have diverse structures and are found in many natural products and bioactive pharmaceuticals .
- Methods of Application : This review highlights the synthetic routes, reactivity, and importance of pyridinium salts .
- Results or Outcomes : Pyridinium salts have been used as ionic liquids, ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as in materials science and biological issues related to gene delivery .
properties
IUPAC Name |
4-[(E)-2-(3-fluorophenyl)ethenyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN.ClH/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11;/h1-10H;1H/b5-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYUISZFYKATLL-FXRZFVDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline](/img/structure/B1390028.png)
![3-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B1390030.png)
![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide](/img/structure/B1390031.png)
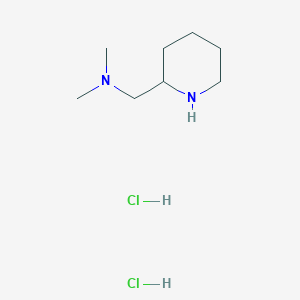
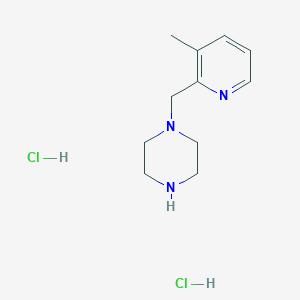
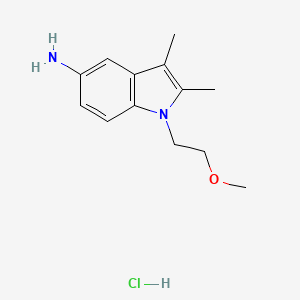
![N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1390041.png)
![2-[4-(Sec-butyl)phenoxy]-3-chloroaniline](/img/structure/B1390042.png)
![2-[4-(Sec-butyl)phenoxy]-5-chloroaniline](/img/structure/B1390043.png)
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine](/img/structure/B1390044.png)
![3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine](/img/structure/B1390045.png)
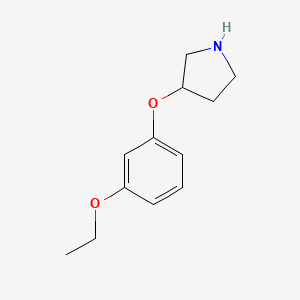
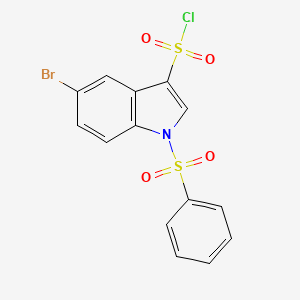
![3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390051.png)